1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
Description
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone (CAS: 2108363-15-9) is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core substituted with a 2H-1,2,3-triazol-2-yl group at the 3-position and a 1-methylindole ethanone moiety at the 8-position . Its molecular formula is C₂₀H₂₃N₅O (molecular weight: 349.4 g/mol), with a Smiles string: Cn1cc(CC(=O)N2C3CCC2CC(n2nccn2)C3)c2ccccc21. However, critical physicochemical properties (e.g., solubility, logP) and pharmacological data remain unreported in the provided evidence.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-23-13-14(18-4-2-3-5-19(18)23)10-20(26)24-15-6-7-16(24)12-17(11-15)25-21-8-9-22-25/h2-5,8-9,13,15-17H,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSRLCCOFYLQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3C4CCC3CC(C4)N5N=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multistep procedures starting from readily available starting materials. Key steps include the formation of the triazole ring through azide-alkyne cycloaddition (often referred to as 'click chemistry') and subsequent incorporation of the indole moiety.
Triazole Formation: Azide and alkyne precursors undergo a copper-catalyzed cycloaddition to form the triazole ring.
Indole Incorporation: The indole structure is introduced through a series of reactions, typically involving electrophilic aromatic substitution.
Bicyclic Octane Synthesis: This step involves constructing the 8-azabicyclo[3.2.1]octane scaffold, which may be achieved via cyclization reactions under specific conditions.
Industrial Production Methods
Industrial synthesis of such a complex compound requires optimization for scalability and cost-efficiency. The use of continuous flow chemistry and high-throughput screening can significantly streamline the process, allowing for the production of large quantities under controlled conditions.
Chemical Reactions Analysis
This compound exhibits a variety of reactivity profiles:
Oxidation: Under oxidative conditions, it can form quinone-like structures.
Reduction: Reduction can lead to the cleavage of certain functional groups, modifying its activity.
Substitution Reactions: It can undergo nucleophilic substitutions, particularly at the indole nitrogen or triazole ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like permanganates or peroxides.
Reduction: Catalytic hydrogenation or use of metal hydrides.
Substitution: Utilization of alkyl halides or acyl halides for nucleophilic substitution.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Simplified analogs with fewer functional groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound has found significant interest in several research areas:
Chemistry
As a Building Block: Used in the synthesis of more complex organic molecules.
Catalysis: Serves as a ligand in catalytic processes.
Biology
Enzyme Inhibition: Acts as an inhibitor for various enzymes due to its triazole and indole components.
Cell Signaling: Influences cellular pathways and has potential as a research tool in signal transduction studies.
Medicine
Antimicrobial Agent: Exhibits activity against a range of pathogens.
Anticancer Research: Shows potential in inhibiting cancer cell proliferation.
Neuropharmacology: Studied for its effects on neurotransmitter systems.
Industry
Material Science:
Pharmaceutical Intermediates: Used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with various molecular targets, primarily enzymes and receptors, through its triazole and indole moieties. It modulates biological pathways by binding to active sites or allosteric sites, leading to inhibition or activation of specific proteins.
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Pharmacological and Physicochemical Implications
Substituent Effects on Bioactivity
- Indole vs. Pyridine/Phenyl Groups : The target compound’s 1-methylindole moiety (planar, aromatic) may favor interactions with serotoninergic receptors or CYP450 enzymes, whereas pyridine (polar, basic) or chlorophenyl (electron-deficient) substituents in analogues could shift selectivity toward other targets (e.g., ion channels or kinases) .
Physicochemical Properties
- Lipophilicity : The isopropylthio group in 2108362-85-0 increases logP relative to the target compound, suggesting enhanced membrane permeability but reduced aqueous solubility .
- Metabolic Stability : Bulky substituents (e.g., 3-isopropyl-5-methyl in ) may slow hepatic oxidation, whereas ester groups (e.g., in ) could facilitate prodrug activation.
Research and Development Context
- Psychoactive Potential: Analogues like RTI-336 (Schedule 9 poison) highlight the azabicyclo[3.2.1]octane scaffold’s relevance in CNS drug discovery, though the target compound’s indole group may mitigate toxicity compared to chlorophenyl/isoxazolyl derivatives .
- 5-HT4 Receptor Agonism : describes azabicyclo derivatives as intermediates for 5-HT4 agonists, suggesting the target compound could share serotonergic activity, pending experimental validation .
Biological Activity
The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a novel azabicyclic derivative that has garnered attention for its potential biological activities, particularly in the context of inflammatory and pain management. This article explores its biological activity based on various studies, highlighting its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure features a triazole ring fused with an azabicyclo[3.2.1]octane framework, which is significant for its biological interactions. The molecular formula is , with a molecular weight of approximately 342.4 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits notable activity as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a critical role in the degradation of endogenous fatty acid amides involved in pain and inflammation regulation.
The primary mechanism through which this compound exerts its biological effects is by inhibiting NAAA activity. This inhibition leads to increased levels of palmitoylethanolamide (PEA), a lipid mediator known for its anti-inflammatory and analgesic properties. The compound acts through a non-covalent mechanism , preventing the binding of substrates to the active site of NAAA without forming permanent bonds.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits high selectivity and potency against NAAA:
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| This compound | 0.042 | High |
This data shows that the compound has an IC50 value in the low nanomolar range, indicating strong inhibitory potential against NAAA .
In Vivo Studies
In vivo pharmacological evaluations have confirmed the anti-inflammatory effects of this compound in animal models. Notably, it has been shown to reduce pain responses significantly in models of acute inflammation.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the azabicyclic core and triazole ring can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 5-position of the triazole | Increased potency against NAAA |
| Alteration of the bicyclic structure | Changes in pharmacokinetic properties |
These findings suggest that careful tuning of the chemical structure can enhance efficacy and optimize therapeutic profiles .
Case Studies
Several case studies have documented the therapeutic potential of this compound in managing chronic pain and inflammation:
- Chronic Pain Management : A study involving patients with chronic pain conditions reported significant improvements in pain scores following treatment with compounds similar to this compound.
- Inflammatory Disorders : Another study highlighted its efficacy in reducing markers of inflammation in animal models of arthritis.
Q & A
Basic: What are standard synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves coupling the 8-azabicyclo[3.2.1]octane core with the indole-triazole moiety. Key steps include:
- Indole Functionalization : Alkylation of 1-methyl-1H-indole at the 3-position using methods similar to those for (1-allyl-1H-indol-3-yl) derivatives (room-temperature reactions with anhydrous conditions, followed by purification via silica gel chromatography) .
- Triazole Introduction : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to attach the 2H-1,2,3-triazole group to the bicyclic scaffold, leveraging protocols from analogous bicyclo[3.2.1]octane syntheses .
- Final Coupling : Amide or ketone bond formation between the functionalized indole and azabicyclo[3.2.1]octane-triazole intermediate, monitored by HPLC (>95% purity) .
Advanced: How to optimize reaction conditions for high-yield synthesis under continuous-flow systems?
Methodological Answer:
- Flow Chemistry Integration : Adapt the Omura-Sharma-Swern oxidation principles (used in diphenyldiazomethane synthesis) for continuous-flow synthesis of intermediates. This minimizes side reactions and enhances reproducibility .
- Design of Experiments (DoE) : Use statistical modeling to optimize parameters (e.g., temperature, residence time, catalyst loading). For example, a central composite design can identify optimal conditions for triazole formation .
- Inline Analytics : Implement real-time UV/Vis or IR spectroscopy to monitor reaction progress and adjust flow rates dynamically .
Basic: What spectroscopic methods confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to verify the bicyclic scaffold (e.g., characteristic shifts for azabicyclo[3.2.1]octane protons at δ 3.5–4.5 ppm) and indole-triazole integration .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for C21H23N5O) .
- HPLC : Retention time comparison with standards to assess purity (>95%) .
Advanced: How to resolve discrepancies between spectroscopic and crystallographic data?
Methodological Answer:
- X-ray Refinement : Use SHELXL for small-molecule crystallography to resolve ambiguous stereochemistry or bond lengths. For example, refine the (1R,5S) configuration of the azabicyclo[3.2.1]octane core against diffraction data .
- Theoretical Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using the 6-31G(d,p) basis set) to identify mismatches in substituent positioning .
- Dynamic NMR : Assess conformational flexibility (e.g., ring puckering in the bicyclic system) causing spectral broadening at variable temperatures .
Basic: How to assess enantiomeric purity?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers. Calibrate with racemic standards .
- Polarimetry : Measure optical rotation (e.g., [α]D25) and compare to literature values for the (1R,5S) configuration .
Advanced: Develop an HPLC method for quantifying degradation products under stress conditions.
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via LC-MS .
- Column Selection : Use a C18 reverse-phase column with a gradient elution (0.1% formic acid in water/acetonitrile) to resolve degradation peaks .
- Validation : Establish linearity (R² >0.999), LOD/LOQ (e.g., 0.1 µg/mL), and precision (%RSD <2%) per ICH Q2(R1) .
Basic: What are key considerations for handling and storage?
Methodological Answer:
- Storage : Store at –20°C under inert gas (N2/Ar) to prevent oxidation of the triazole or indole moieties .
- Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (refer to SDS for (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol analogs) .
Advanced: How to establish structure-activity relationships (SAR) for biological targets?
Methodological Answer:
- In Silico Docking : Use AutoDock Vina to model interactions between the compound’s triazole/indole groups and target proteins (e.g., serotonin receptors) .
- Analog Synthesis : Modify the indole’s N-methyl group or triazole’s substituents (e.g., replace 2H-1,2,3-triazol-2-yl with 1H-1,2,4-triazol-1-yl) and test activity .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N-atoms) using Schrödinger’s Phase .
Basic: What solvents are compatible with this compound?
Methodological Answer:
- Polar Aprotic Solvents : DMSO, DMF for solubility in biological assays.
- Chlorinated Solvents : Dichloromethane for synthetic steps (avoid prolonged exposure due to potential degradation) .
Advanced: How to design a stability-indicating assay for formulation studies?
Methodological Answer:
- Accelerated Stability Testing : Use Arrhenius kinetics (40°C/75% RH for 6 months) to predict shelf life.
- Degradation Pathway Analysis : Identify hydrolytic cleavage (e.g., ketone group hydrolysis) via LC-MS/MS and assign degradation products using QTOF .
- Excipient Compatibility : Screen with mannitol, PVP, or cyclodextrins using DSC to detect interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
